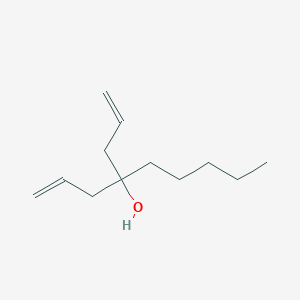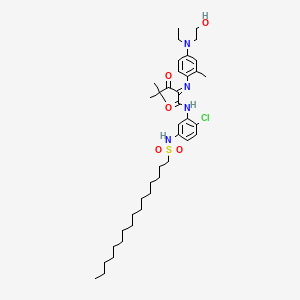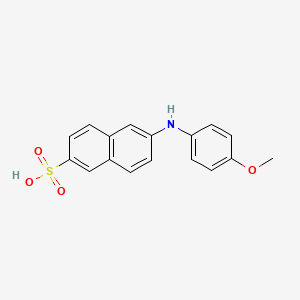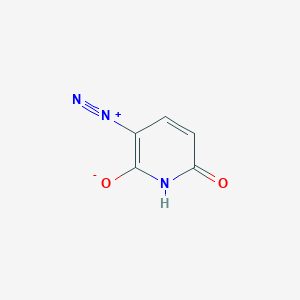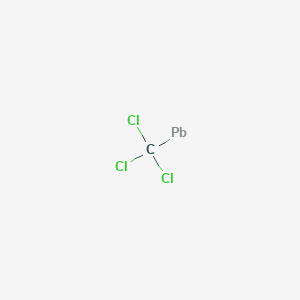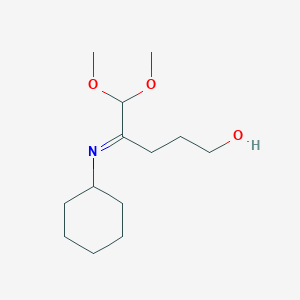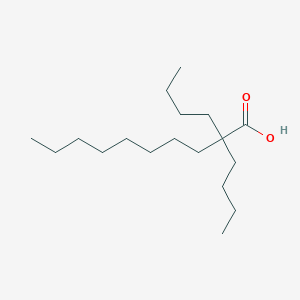![molecular formula C12H19NO B14467040 Morpholine, 4-[1-(1-cyclohexen-1-yl)ethenyl]- CAS No. 66312-68-3](/img/structure/B14467040.png)
Morpholine, 4-[1-(1-cyclohexen-1-yl)ethenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-[1-(1-cyclohexen-1-yl)ethenyl]- is an organic compound with the molecular formula C10H17NO. It is also known by other names such as Cyclohexanone morpholine enamine and N-Morpholino-1-cyclohexene . This compound is a colorless liquid with a distinct amine-like odor and is used in various industrial applications .
Preparation Methods
Morpholine, 4-[1-(1-cyclohexen-1-yl)ethenyl]- can be synthesized through the reaction of morpholine with cyclohexanone . The reaction typically involves the formation of an enamine intermediate. The industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced morpholine derivatives.
Substitution: It can undergo substitution reactions where the morpholine ring or the cyclohexene moiety is substituted with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Morpholine, 4-[1-(1-cyclohexen-1-yl)ethenyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used as a solvent, corrosion inhibitor, and in the formulation of lubricants.
Mechanism of Action
The mechanism by which Morpholine, 4-[1-(1-cyclohexen-1-yl)ethenyl]- exerts its effects involves its interaction with various molecular targets. It can act as a nucleophile in chemical reactions, forming covalent bonds with electrophilic centers. The specific pathways involved depend on the context of its use, whether in chemical synthesis or biological systems .
Comparison with Similar Compounds
Morpholine, 4-[1-(1-cyclohexen-1-yl)ethenyl]- can be compared with similar compounds such as:
- N-Morpholino-1-cyclohexene
- 1-Morpholin-1-ylcyclohexene
- 1-Morpholino-1-cyclohexene
These compounds share similar structural features but may differ in their reactivity, stability, and specific applications. The uniqueness of Morpholine, 4-[1-(1-cyclohexen-1-yl)ethenyl]- lies in its specific enamine structure, which imparts distinct chemical properties and reactivity .
Properties
CAS No. |
66312-68-3 |
|---|---|
Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
4-[1-(cyclohexen-1-yl)ethenyl]morpholine |
InChI |
InChI=1S/C12H19NO/c1-11(12-5-3-2-4-6-12)13-7-9-14-10-8-13/h5H,1-4,6-10H2 |
InChI Key |
KPLFFSQMXUDVAW-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CCCCC1)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


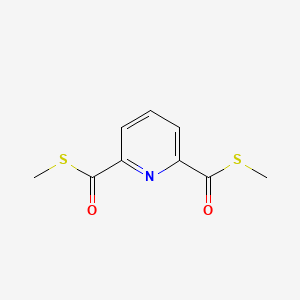
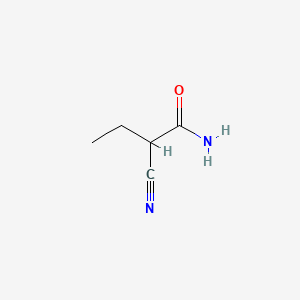
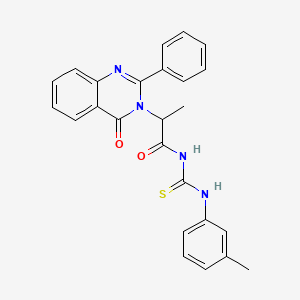
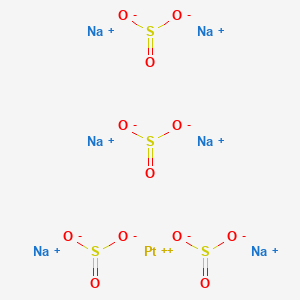

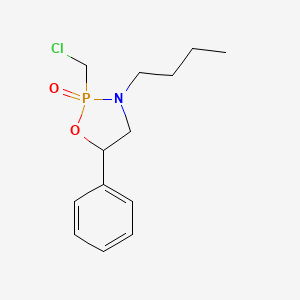
![2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;(9Z,12Z)-octadeca-9,12-dienoic acid](/img/structure/B14467010.png)
